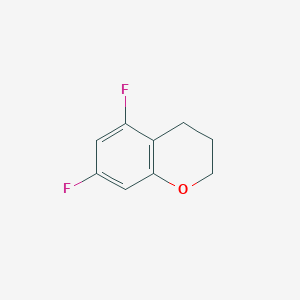

5,7-Difluorochroman

Description

BenchChem offers high-quality 5,7-Difluorochroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Difluorochroman including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDWUGVIBSTSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2F)F)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 5,7-Difluorochroman Scaffold: Structural Dynamics, Molecular Weight Profiling, and Synthetic Methodologies in Advanced Drug Development

Executive Summary

The 5,7-difluorochroman core is a highly privileged bicyclic structural motif in modern medicinal chemistry. It serves as the foundational scaffold for synthesizing advanced active pharmaceutical ingredients (APIs), most notably Tegoprazan, a potent potassium-competitive acid blocker (P-CAB) used to treat gastroesophageal reflux disease. This technical guide provides an authoritative analysis of the chemical structure, molecular weight profiling, and the causal mechanisms behind the stereoselective synthesis of its primary functional derivatives: 5,7-difluorochroman-4-one and 5,7-difluorochroman-4-ol.

Structural Elucidation and Physicochemical Properties

The 5,7-difluorochroman scaffold consists of a benzene ring fused to a dihydropyran ring (an oxygen-containing heterocycle). The strategic placement of fluorine atoms at the C5 and C7 positions is a deliberate bioisosteric design choice.

Causality in Structural Design: Fluorine’s high electronegativity and small Van der Waals radius significantly alter the electronic distribution of the aromatic core. This substitution causally increases the molecule's lipophilicity (LogP), enhancing biological membrane permeability. Furthermore, the strong carbon-fluorine bonds block metabolically labile sites, protecting the aromatic ring from rapid cytochrome P450-mediated oxidation and thereby increasing the drug's half-life.

Logical structural breakdown of the 5,7-difluorochroman core.

Quantitative Data: Molecular Weight and Identifiers

The molecular weight (MW) shifts predictably based on the functional group at the C4 position. The ketone precursor, 5,7-difluorochroman-4-one, has a molecular weight of 184.14 g/mol [1]. Upon reduction to the alcohol, the addition of two hydrogen atoms yields 5,7-difluorochroman-4-ol, increasing the molecular weight to 186.15 g/mol [2].

| Compound Name | Functional Form | CAS Number | Molecular Formula | Molecular Weight | LogP |

| 5,7-Difluorochroman-4-one | Ketone Precursor | 844648-22-2 | C9H6F2O2 | 184.14 g/mol | 1.6 |

| 5,7-Difluorochroman-4-ol | Racemic Alcohol | 917248-51-2 | C9H8F2O2 | 186.15 g/mol | 1.4 |

| (R)-5,7-Difluorochroman-4-ol | (R)-Enantiomer | 1270294-05-7 | C9H8F2O2 | 186.16 g/mol | 1.4 |

| (S)-5,7-Difluorochroman-4-ol | (S)-Enantiomer | 942195-91-7 | C9H8F2O2 | 186.16 g/mol | 1.4 |

Data aggregated from1[1], 2[2], and3[3].

Causality in Synthetic Strategy: Why Biocatalysis?

To synthesize APIs like Tegoprazan, the pure (R)-enantiomer of 5,7-difluorochroman-4-ol is strictly required. Historically, chemical asymmetric reduction (such as the Corey-Bakshi-Shibata reduction) was utilized. However, we select enzymatic biocatalysis using Ketoreductase (KRED) due to distinct causal advantages:

-

Stereoselectivity: KRED’s highly specific active site physically constrains the substrate, causally driving hydride transfer to a single face of the ketone, resulting in >99% enantiomeric excess (ee) and eliminating the need for wasteful downstream chiral resolution.

-

Process Economics & Stability: We couple KRED with a Glucose Dehydrogenase (GDH) cofactor regeneration system. Because NADPH is prohibitively expensive, GDH oxidizes cheap D-glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH. This causally prevents stoichiometric depletion of the cofactor, making industrial scale-up economically viable.

Biocatalytic asymmetric reduction of 5,7-difluorochroman-4-one via KRED.

Experimental Protocol: Asymmetric Bioreduction

This protocol outlines the synthesis of (R)-5,7-difluorochroman-4-ol. It is designed as a self-validating system , ensuring that quality is built into the process rather than merely tested at the end.

Step 1: Buffer and Cofactor Preparation

-

Action: Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.0. Add catalytic NADP+ and a stoichiometric excess of D-glucose.

-

Causality: A neutral pH is critical; it maintains the conformational stability of the KRED enzyme and prevents the acid-catalyzed degradation of the NADPH cofactor, ensuring continuous turnover.

Step 2: Biocatalyst and Substrate Loading

-

Action: Introduce the KRED and GDH enzymes into the buffer. Slowly add 5,7-difluorochroman-4-one dissolved in a minimal volume of DMSO (5% v/v final concentration).

-

Causality: The highly lipophilic difluorochroman core is insoluble in water. DMSO acts as a co-solvent to enhance aqueous dispersion without disrupting the hydrogen-bonding network of the biocatalysts' active sites.

Step 3: Incubation and Self-Validating Control

-

Action: Incubate the bioreactor at 30°C with 250 rpm agitation. Monitor the reaction via reverse-phase HPLC every 2 hours.

-

Self-Validation: The system validates its own completion. The reaction is only quenched when the in-process HPLC confirms the substrate peak area has fallen below 1.0%. This prevents premature termination (which causes yield loss) and over-incubation (which can lead to enzymatic degradation of the product).

Step 4: Extraction and Quality Assurance

-

Action: Quench with ethyl acetate, separate the organic layer, and concentrate under reduced pressure.

-

Validation: Verify the enantiomeric purity using Chiral HPLC (target: >99% ee). Confirm structural integrity—specifically the retention of the C5 and C7 fluorine atoms and the C4 hydroxyl stereocenter—using 1H and 19F NMR spectroscopy.

References

-

PubChem. "5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427". National Center for Biotechnology Information. 1

-

PubChem. "5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514". National Center for Biotechnology Information. 2

-

ChemScene. "1270294-05-7 | (R)-5,7-Difluorochroman-4-ol". 3

-

BenchChem. "An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol from 5,7-difluorochroman-4-one".

-

CymitQuimica. "CAS 942195-91-7: (S)-5,7-difluorochroman-4-ol". 4

Sources

5,7-difluorochroman CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and application of 5,7-difluorochroman derivatives.

Note on Nomenclature: In pharmaceutical research, "5,7-difluorochroman" most frequently refers to the functionalized scaffolds 5,7-difluorochroman-4-one or 5,7-difluorochroman-4-ol . These are the commercially relevant intermediates used in the synthesis of potassium-competitive acid blockers (P-CABs) like Tegoprazan. The unsubstituted hydrocarbon core is rarely isolated or utilized as a standalone reagent. This guide focuses on the bioactive functionalized forms.

CAS Numbers, Synthesis, and Pharmaceutical Applications[1]

Executive Summary

The 5,7-difluorochroman scaffold is a privileged substructure in medicinal chemistry, valued for its ability to modulate metabolic stability and binding affinity. The fluorine atoms at positions 5 and 7 deactivate the aromatic ring against oxidative metabolism while altering the pKa of adjacent functional groups. The primary application of this scaffold is in the synthesis of Tegoprazan , a novel P-CAB used for treating gastroesophageal reflux disease (GERD).

Chemical Identifiers and Properties

The two critical forms of this scaffold are the ketone precursor and the chiral alcohol.

Table 1: 5,7-Difluorochroman-4-one (Precursor)

| Property | Detail |

| CAS Number | 844648-22-2 |

| IUPAC Name | 5,7-difluoro-2,3-dihydrochromen-4-one |

| Molecular Formula | C₉H₆F₂O₂ |

| Molecular Weight | 184.14 g/mol |

| SMILES | O=C1CCOC2=CC(F)=CC(F)=C12 |

| InChI Key | OJVRCPGUGZXUAP-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Melting Point | 67–69 °C |

Table 2: (4R)-5,7-Difluorochroman-4-ol (Key Intermediate)

| Property | Detail |

| CAS Number | 1270294-05-7 |

| Alt.[1] CAS (Racemic) | 942195-91-7 |

| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| SMILES | O[C@@H]1CCOC2=C1C(F)=CC(F)=C2 |

| Chirality | (R)-Enantiomer is the active scaffold for Tegoprazan |

| Purity Requirement | >98% ee (enantiomeric excess) for drug synthesis |

Synthesis Protocols

The synthesis of the 5,7-difluorochroman scaffold requires precise control to ensure correct fluorination patterns and stereochemistry.

Workflow Visualization

The following diagram illustrates the industrial route from 3,5-difluorophenol to the chiral alcohol.

Caption: Synthetic pathway from raw material to the chiral API intermediate.

Detailed Methodology

Step 1: Formation of the Chromanone Core

Objective: Cyclize the linear precursor into the bicyclic chromanone ring.

-

Reagents: 3,5-Difluorophenol, 3-bromopropanoic acid (or acrylonitrile), Polyphosphoric acid (PPA).

-

Protocol:

-

O-Alkylation: React 3,5-difluorophenol with 3-bromopropanoic acid in the presence of a base (NaOH) to form 3-(3,5-difluorophenoxy)propanoic acid.

-

Cyclization: Dissolve the intermediate in PPA (or concentrated H₂SO₄) and heat to 50–70 °C. The acid catalyzes an intramolecular Friedel-Crafts acylation.

-

Quench: Pour the reaction mixture into ice water. The product, 5,7-difluorochroman-4-one , precipitates as a solid.[2]

-

Purification: Recrystallize from hexane/ethyl acetate to achieve >95% purity.

-

Step 2: Asymmetric Reduction to (R)-Alcohol

Objective: Convert the ketone to the chiral alcohol with high enantioselectivity.

-

Method A (Chemical): Transfer hydrogenation using a Ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) with formic acid/triethylamine as the hydrogen source.

-

Method B (Enzymatic - Greener): Use a ketoreductase (KRED) enzyme or perform a kinetic resolution on the racemic alcohol using Novozym 435 (Lipase B).

-

Validation: Verify enantiomeric excess (ee) using Chiral HPLC. Target ee > 99%.

Applications in Drug Discovery

The 5,7-difluorochroman moiety is not merely a structural spacer; it is a pharmacophore modulator .

Mechanistic Role in Tegoprazan

Tegoprazan (CAS 942195-90-6) competes with potassium ions (K⁺) for binding to the H⁺/K⁺-ATPase enzyme in parietal cells.

-

Binding Affinity: The chroman ring occupies a hydrophobic pocket within the ATPase.

-

Fluorine Effect: The fluorine atoms at C5 and C7 lower the electron density of the aromatic ring. This reduces the potential for oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes, significantly extending the drug's half-life compared to non-fluorinated analogs.

-

Stereochemistry: The (R)-configuration at the C4 position is critical for optimal orientation within the binding site.

Safety and Handling

-

Hazards: 5,7-Difluorochroman-4-one is classified as an irritant (H315, H319, H335). It may cause skin, eye, and respiratory irritation.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Fluorinated intermediates can be moisture-sensitive.

-

Disposal: Dispose of as halogenated organic waste. Do not release into standard aqueous drains.

References

-

PubChem. (2025). 5,7-Difluorochroman-4-one Compound Summary. National Library of Medicine. Retrieved from [Link][3]

-

Taylor & Francis Online. (2024). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Organic Preparations and Procedures International. Retrieved from [Link]

Sources

Introduction: Merging a Privileged Scaffold with Strategic Fluorination

An In-Depth Technical Guide to the Physicochemical Properties of the 5,7-Difluorochroman Scaffold for Drug Design

In the landscape of modern medicinal chemistry, the identification and optimization of molecular scaffolds that confer advantageous pharmacological properties is a cornerstone of successful drug discovery. The chroman (3,4-dihydro-2H-1-benzopyran) framework stands out as a "privileged" heterocyclic scaffold, a designation earned due to its prevalence in a multitude of natural products and its ability to serve as a versatile template for interacting with a wide range of biological targets.[1][2] Derivatives of the chroman core are integral to compounds demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1]

The strategic incorporation of fluorine into drug candidates has become an increasingly powerful tool for fine-tuning molecular properties.[3][4] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6][7]

This guide focuses on the 5,7-difluorochroman scaffold, a prime example of how combining a privileged core with strategic fluorination can yield a building block of significant pharmaceutical value. This specific scaffold is a crucial intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.[8][9][10] Herein, we will explore the core physicochemical properties of 5,7-difluorochroman derivatives from the perspective of a senior application scientist, moving from predictive insights to the practical, experimental validation essential for robust drug design.

Part 1: Core Physicochemical Properties - A Predictive Analysis

Before embarking on extensive laboratory synthesis and testing, in-silico prediction of physicochemical properties provides essential guidance for prioritizing candidates. For the 5,7-difluorochroman scaffold, the key parameters influencing its "drug-likeness" are lipophilicity, aqueous solubility, and ionization state (pKa).

The introduction of two fluorine atoms onto the aromatic ring of the chroman scaffold is a deliberate design choice. Aromatic fluorine atoms are potent electron-withdrawing groups, which can lower the pKa of nearby acidic or basic functional groups and reduce the molecule's susceptibility to oxidative metabolism by cytochrome P450 enzymes.[7][11] Furthermore, while a single fluorine substitution can have a variable effect on lipophilicity, multiple fluorine atoms generally increase a molecule's LogP.

Below is a summary of computed physicochemical properties for key 5,7-difluorochroman intermediates. It is critical to recognize these as estimations; they serve as a valuable starting point but must be validated experimentally.

| Property | 5,7-Difluorochroman-4-one | (R)-5,7-Difluorochroman-4-ol | Justification for Importance in Drug Design |

| Molecular Formula | C₉H₆F₂O₂[12][13][14] | C₉H₈F₂O₂[15][16][17][18] | Defines the elemental composition and molecular weight. |

| Molecular Weight | 184.14 g/mol [12][13][14] | 186.16 g/mol [15][16][17][18] | A key component of drug-likeness rules (e.g., Lipinski's Rule of 5); typically <500 Da for oral drugs. |

| Predicted LogP (XLogP3) | 1.6 - 2.24[13][14] | 1.4 - 1.78[15][19][20] | Measures lipophilicity, influencing solubility, permeability, and metabolism. An optimal range (typically 1-3) is sought for oral absorption.[21] |

| Predicted pKa | Not Applicable | 13.09 ± 0.20 (Alcohol)[15][16][22] | Indicates the ionization state at physiological pH, which profoundly affects solubility, receptor binding, and cell membrane passage.[3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų[13][14] | 29.5 Ų[19][20][22] | Estimates the surface area occupied by polar atoms; correlates with membrane permeability. TPSA < 140 Ų is generally preferred for good cell penetration. |

Table 1: Predicted Physicochemical Properties of Key 5,7-Difluorochroman Derivatives.

Part 2: Experimental Determination of Physicochemical Properties

While predictive models are indispensable, they are built on generalized data. The unique intramolecular environment of a novel scaffold can lead to deviations from predicted values. Therefore, rigorous experimental validation is a self-validating system that ensures the reliability of the data underpinning critical project decisions. The following protocols describe field-proven methods for characterizing the 5,7-difluorochroman scaffold.

Experimental Protocol 1: Determination of Lipophilicity (LogD₇.₄)

Causality Behind Experimental Choice: Lipophilicity is one of the most critical parameters in drug design, governing absorption, distribution, metabolism, and excretion (ADME).[21] We measure the distribution coefficient at pH 7.4 (LogD₇.₄) rather than the partition coefficient (LogP) because it accounts for the ionization of the molecule at physiological pH, providing a more accurate reflection of its behavior in the body.[21] The shake-flask method, while manual, remains the gold standard for its accuracy and directness.

Methodology: Shake-Flask (n-Octanol/PBS) Method

-

Preparation of Solutions:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4, pre-saturated with n-octanol.

-

Prepare n-octanol pre-saturated with PBS (pH 7.4).

-

Prepare a stock solution of 5,7-difluorochroman-4-ol at 10 mM in DMSO.

-

-

Partitioning:

-

In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.

-

Spike the biphasic system with 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

-

Cap the vial tightly and shake vigorously on a mechanical shaker for 2 hours at room temperature to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at 2000 x g for 15 minutes to achieve complete separation of the aqueous and organic layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase (PBS) and the organic phase (n-octanol).

-

Dilute each aliquot appropriately with a suitable solvent (e.g., methanol).

-

Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Experimental Protocol 2: Kinetic Aqueous Solubility Assessment

Causality Behind Experimental Choice: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must be in solution to be absorbed. While thermodynamic solubility is the true equilibrium value, kinetic solubility is often assessed in early discovery as a higher-throughput method to identify potential liabilities. This protocol uses a DMSO stock solution, mimicking how compounds are often handled in biological screening assays.

Methodology: Shake-Flask Method

-

Preparation:

-

Prepare a 10 mM stock solution of 5,7-difluorochroman-4-ol in 100% DMSO.

-

Prepare a series of dilutions of the stock solution in DMSO.

-

-

Incubation:

-

Add 2 µL of each DMSO concentration to 198 µL of PBS (pH 7.4) in a 96-well plate. This maintains a constant 1% DMSO concentration.

-

Seal the plate and shake at room temperature for 24 hours to allow the system to reach equilibrium.

-

-

Separation of Undissolved Compound:

-

Filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) by centrifugation to remove any precipitated material.

-

-

Quantification:

-

Analyze the concentration of the compound in the clear filtrate using a sensitive analytical method like LC-MS/MS.

-

A standard curve prepared in PBS/DMSO (99:1) is used for quantification.

-

-

Determination:

-

The highest concentration at which the compound remains fully dissolved in the filtrate is reported as its kinetic aqueous solubility.

-

Experimental Protocol 3: Metabolic Stability Assessment

Causality Behind Experimental Choice: The C-F bond is significantly stronger than a C-H bond, making fluorinated positions resistant to oxidative metabolism. The 5,7-difluoro substitution pattern on the chroman ring is designed to block what might otherwise be sites of aromatic hydroxylation.[7] An in-vitro assay using human liver microsomes (HLM) is the industry-standard first pass for evaluating metabolic stability. It provides a quantitative measure (half-life, t₁/₂) of how quickly a compound is cleared by major drug-metabolizing enzymes.

Methodology: Human Liver Microsome (HLM) Incubation Assay

-

Reagent Preparation:

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 20 mM NADPH stock solution in buffer.

-

Thaw cryopreserved HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM suspension to 37°C for 5 minutes.

-

Add the test compound (from a DMSO stock) to the HLM suspension to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH stock solution.

-

-

Time-Point Sampling:

-

At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing & Analysis:

-

Centrifuge the plate at 4000 x g for 20 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Determine the slope of the linear regression line (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Part 3: Implications for Drug Design & Development

The physicochemical profile of the 5,7-difluorochroman scaffold directly informs its application in drug design.

-

Structure-Activity Relationships (SAR): The difluoro substitutions serve two primary roles. First, they act as "metabolic blockers," preventing Phase I oxidative metabolism on the aromatic ring, which can prolong the compound's half-life.[7] Second, the strong electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, which can modulate the binding affinity of the scaffold to its protein target. This electronic modulation is a key lever for optimizing potency and selectivity during lead optimization.[23]

-

Case Study - Tegoprazan: The successful development of Tegoprazan illustrates the value of this scaffold.[9][10] The (R)-5,7-difluorochroman-4-ol moiety is attached via an ether linkage to the benzimidazole core of the drug.[9][24] Its properties contribute to the overall profile of Tegoprazan:

-

Metabolic Stability: The difluorination pattern contributes to the drug's favorable pharmacokinetic profile.

-

Optimal Lipophilicity: The scaffold helps position the final molecule within a LogP/LogD range that allows for good oral absorption and distribution to the target tissue (the proton pumps in the stomach lining).

-

Stereochemistry: The specific (R)-stereochemistry at the C4 position is paramount for the desired pharmacological effect, highlighting the importance of precise three-dimensional structure for target engagement.[8]

-

-

Future Directions: The 5,7-difluorochroman scaffold is not limited to P-CABs. Its favorable predicted drug-like properties and inherent stability make it an attractive starting point for developing novel inhibitors for a wide range of targets where a rigid, metabolically stable aromatic scaffold is required.

Part 4: Synthesis of the Core Scaffold

The accessibility of a scaffold is a practical consideration for its use in a drug discovery program. The key precursor, 5,7-difluorochroman-4-one, is synthesized from commercially available 3,5-difluorophenol.[9][10] The synthesis generally involves an O-alkylation followed by an intramolecular Friedel-Crafts acylation (cyclization) to form the chromanone ring system.[9][25] The subsequent asymmetric reduction to the desired (R)-5,7-difluorochroman-4-ol is a critical step, often achieved with high enantiomeric excess using chemoenzymatic methods or catalysts like Ru-complexes.[8][10][26]

Conclusion

The 5,7-difluorochroman scaffold is a compelling example of modern molecular design. It combines the proven utility of a privileged heterocyclic core with the strategic advantages of fluorine substitution. Its predicted physicochemical properties are favorable for drug development, and its role as a key building block in an approved therapeutic validates its potential. For researchers and drug developers, this scaffold represents a metabolically stable and synthetically accessible platform. However, as emphasized in this guide, the transition from promising scaffold to successful drug candidate relies on rigorous experimental validation of its core physicochemical properties. The protocols and insights provided here offer a robust framework for undertaking that critical work.

References

-

PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available from: [Link]

-

Taylor & Francis Online. A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Available from: [Link]

-

ACS Publications. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available from: [Link]

-

ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. Available from: [Link]

-

RSC Publishing. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Available from: [Link]

-

ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Available from: [Link]

-

Taylor & Francis Online. A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Available from: [Link]

-

NIH National Library of Medicine. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Available from: [Link]

-

Ministry of Health and Prevention - UAE. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Available from: [Link]

-

ACS Publications. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Available from: [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]

-

Chemsrc. 5,7-difluorochroman-4-one | CAS#:844648-22-2. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Available from: [Link]

-

PubChem. 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514. Available from: [Link]

-

Preprints.org. The Structure Determination of Tegoprazan(...) Polymorphs A and B by Laboratory X-Ray Powder Diffraction. Available from: [Link]

-

Amanote Research. Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Available from: [Link]

-

NIH National Library of Medicine. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

-

PubChem. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Available from: [Link]

-

ResearchGate. Structure-activity relationship of compounds 4, 5, 6, and 7. Available from: [Link]

-

ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

-

Amanote Research. Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- And 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes. Available from: [Link]

-

MDPI. Structure Determination of Tegoprazan(...) Polymorphs A and B by Laboratory X-Ray Powder Diffraction. Available from: [Link]

-

PubChem. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427. Available from: [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. 5,7-difluorochroman-4-one - Daicel Pharma Standards [daicelpharmastandards.com]

- 13. 5,7-difluorochroman-4-one | CAS#:844648-22-2 | Chemsrc [chemsrc.com]

- 14. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. (R)-5,7-difluorochroman-4-ol CAS#: 1270294-05-7 [m.chemicalbook.com]

- 17. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]

- 18. (R)-5,7-Difluorochroman-4-ol - SRIRAMCHEM [sriramchem.com]

- 19. 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | C9H8F2O2 | CID 64985321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 22. Page loading... [guidechem.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: The Therapeutic Potential of 5,7-Difluorochroman Derivatives

Executive Summary

In my experience overseeing drug development pipelines, the transition from irreversible covalent modifiers to reversible, competitive inhibitors represents a watershed moment in pharmacology. The 5,7-difluorochroman moiety is a prime example of this evolution. Primarily recognized as the critical pharmacophore in the development of Potassium-Competitive Acid Blockers (P-CABs) like Tegoprazan, 5,7-difluorochroman derivatives have fundamentally redefined the management of gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori infections.

Unlike traditional proton pump inhibitors (PPIs) that require acidic activation to form irreversible covalent bonds with cysteine residues, derivatives containing the 5,7-difluorochroman core offer rapid, reversible, and highly selective non-covalent inhibition of the gastric H+/K+-ATPase. This technical guide explores the mechanistic pharmacology, stereochemical synthesis, and self-validating experimental protocols essential for working with this highly potent class of compounds.

Mechanistic Pharmacology & Structural Activity Relationship (SAR)

The therapeutic superiority of 5,7-difluorochroman derivatives is rooted in their unique interaction with the gastric H+/K+-ATPase. The enzyme operates via a non-Michaelis-Menten "ping-pong" kinetic mechanism, characterized by a stoichiometry of 1 H+, 1 K+, and 1 ATP molecule [1][1].

The Role of the 5,7-Difluorochroman Core: The 5,7-difluorochroman moiety is not merely a structural scaffold; it is a precision-engineered pharmacophore. The introduction of fluorine atoms at the 5 and 7 positions of the chroman ring significantly enhances the molecule's lipophilicity and metabolic stability. More importantly, this rigid bicyclic system dictates the molecule's orientation within the potassium-binding pocket of the enzyme.

Molecular dynamics simulations and kinetic evaluations reveal that the protonation of the derivative (e.g., Tegoprazan) alters its dihedral angle. This conformational shift allows the attached benzimidazole ring to rotate, driving the inhibitor deeper into the luminal cavity of the enzyme [1][1]. Consequently, the affinity of the drug increases exponentially in highly acidic environments (low pH), effectively locking the enzyme and preventing the E1-E2 conformational transition necessary for ion exchange [2][2].

Mechanism of H+/K+-ATPase inhibition by 5,7-difluorochroman derivatives.

Stereochemical Synthesis & Manufacturing Strategy

The pharmacological efficacy of these derivatives is highly stereospecific. The active pharmaceutical ingredient, (S)-Tegoprazan, necessitates the use of enantiomerically pure (R)-5,7-difluorochroman-4-ol as a chiral intermediate [3][3].

The synthesis typically begins with 5,7-difluorochroman-4-one, which undergoes asymmetric reduction using a ruthenium-based catalyst or specific ketoreductases to yield the (R)-alcohol. The critical coupling step involves a Mitsunobu reaction, where the hydroxyl group of (R)-5,7-difluorochroman-4-ol is activated and displaced by a benzimidazole derivative. This SN2 mechanism ensures complete stereochemical inversion, resulting in the desired (S)-configuration.

Stereoselective synthetic workflow for (S)-Tegoprazan via Mitsunobu inversion.

Quantitative Pharmacodynamics: P-CABs vs. PPIs

To understand the clinical advantage of the 5,7-difluorochroman scaffold, we must compare its pharmacokinetic and pharmacodynamic parameters against standard PPIs. The data below illustrates why P-CABs are rapidly becoming the first-line therapy for severe acid-related disorders [4][4].

| Parameter | 5,7-Difluorochroman P-CAB (Tegoprazan) | Traditional PPI (Esomeprazole) | Mechanistic Advantage |

| Mechanism of Action | Reversible, K+-competitive binding | Irreversible covalent binding | Rapid onset; no acidic activation required |

| Onset of Action | < 1 hour | 3 - 5 days for maximal effect | Immediate symptom relief |

| Half-Life (t1/2) | 7 - 10 hours | 1 - 2 hours | Sustained nocturnal acid control |

| Food Effect | Independent of food intake | Must be taken before meals | Flexible dosing schedule |

| Metabolism | CYP3A4 (Primary) | CYP2C19 (Highly polymorphic) | Consistent efficacy across patient genotypes |

Self-Validating Experimental Protocols

Scientific integrity demands that our methodologies possess internal logic and self-validating controls. The following protocols detail the validation of H+/K+-ATPase inhibition and the stereoselective synthesis of the active derivative.

Protocol A: In Vitro H+/K+-ATPase Inhibition Assay (Pi Release)

-

Objective: Quantify the IC50 of the 5,7-difluorochroman derivative against gastric H+/K+-ATPase.

-

Causality: The H+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi) only during active ion transport. By quantifying the released Pi using a Malachite Green colorimetric reagent, we obtain a direct, highly sensitive readout of enzyme activity and its subsequent inhibition.

-

Self-Validating System: The assay incorporates a "No Enzyme" blank to subtract background ATP auto-hydrolysis, and a "Positive Control" (e.g., Vonoprazan) to confirm the functional integrity of the isolated enzyme and the sensitivity of the detection reagent.

Step-by-Step Workflow:

-

Enzyme Preparation: Isolate gastric vesicles containing H+/K+-ATPase from porcine models and suspend in a pH 6.5 PIPES buffer. Rationale: A slightly acidic pH mimics the physiological luminal environment, which is critical for observing the protonation-dependent affinity increase of the inhibitor.

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the 5,7-difluorochroman derivative (0.1 nM to 10 µM) for 15 minutes at 37°C.

-

Reaction Initiation: Add 2 mM ATP and 10 mM KCl to initiate the ping-pong ion exchange cycle. Incubate for exactly 30 minutes.

-

Detection & Validation: Terminate the reaction by adding the Malachite Green reagent. Validation Check: Read absorbance at 620 nm. The positive control must show >90% inhibition, and the blank must have an OD < 0.05.

-

Data Analysis: Plot the normalized absorbance against the log of inhibitor concentration to calculate the IC50 using non-linear regression.

Protocol B: Stereoselective Mitsunobu Coupling of (R)-5,7-Difluorochroman-4-ol

-

Objective: Synthesize the active (S)-enantiomer of Tegoprazan via complete stereochemical inversion.

-

Causality: The Mitsunobu reaction is selected because it strictly proceeds via an SN2 mechanism. When the hydroxyl group of the (R)-enantiomer is activated by triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD), it becomes an excellent leaving group, allowing the benzimidazole nucleophile to attack from the opposite face, yielding exclusively the (S)-configuration.

-

Self-Validating System: Relying solely on TLC is insufficient for chiral reactions. This protocol integrates an in-process chiral HPLC analysis. By running a racemic standard prior to the reaction sample, we validate the column's resolving power and establish a baseline to accurately quantify the enantiomeric excess (ee) of the product.

Step-by-Step Workflow:

-

Preparation: In an oven-dried flask under inert argon, dissolve 1.0 eq of (R)-5,7-difluorochroman-4-ol and 1.1 eq of the benzimidazole core in anhydrous THF.

-

Activation: Add 1.2 eq of PPh3 and cool the mixture to 0°C. Rationale: Cooling prevents premature, non-selective side reactions before the DEAD reagent is fully dispersed.

-

Coupling: Dropwise add 1.2 eq of DEAD. Maintain at 0°C for 30 minutes, then warm to room temperature.

-

Validation (In-Process Control): Withdraw a 50 µL aliquot, quench with methanol, and analyze via chiral HPLC. Validation Check: The reaction is deemed complete and stereoselective only if the (S)-enantiomer peak area exceeds 98% relative to the (R)-enantiomer.

-

Workup: Concentrate under reduced pressure and purify via flash chromatography (silica gel, EtOAc/Hexane gradient).

Future Therapeutic Horizons

Beyond acid suppression, preliminary structural studies suggest that 5,7-difluorochroman derivatives exhibit potential anti-inflammatory and anticancer activities [5][5]. The rigid, fluorinated bicyclic system serves as an excellent bioisostere for various drug discovery programs targeting kinase inhibition and neuroprotection. As we continue to map the pharmacological landscape of this scaffold, the 5,7-difluorochroman core will undoubtedly remain a cornerstone of next-generation medicinal chemistry.

References

-

Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7, Smolecule, 5

-

Difluorochroman-4-ol (CAS: 1270294-05-7): A Key Intermediate in the Synthesis of Tegoprazan, Benchchem, 3

-

How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan, NIH / Journal of Biological Chemistry,1

-

Tegoprazan: A Next-Generation P-CAB Redefining Acid Suppression, IJPS Journal, 2

-

Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility, ResearchGate, 4

Sources

Technical Guide: Safety Data, Handling, and Reactivity of 5,7-Difluorochroman Derivatives

The following technical guide details the safety, handling, and physicochemical properties of 5,7-difluorochroman and its biologically relevant derivatives (specifically the 4-one and 4-ol intermediates).

Executive Summary & Chemical Identity

5,7-Difluorochroman derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for non-fluorinated chromans to enhance metabolic stability and lipophilicity.[1] They are most frequently encountered in drug development as the oxidized intermediates 5,7-difluorochroman-4-one and 5,7-difluorochroman-4-ol , which are key building blocks for potassium-competitive acid blockers (P-CABs) like Tegoprazan .[1]

This guide addresses the core scaffold with specific safety data drawn from its two most common commercial forms.

Chemical Identification Table

| Feature | Ketone Intermediate | Chiral Alcohol Intermediate |

| Common Name | 5,7-Difluorochroman-4-one | (S)-5,7-Difluorochroman-4-ol |

| IUPAC Name | 5,7-difluoro-2,3-dihydrochromen-4-one | (4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol |

| CAS Number | 844648-22-2 | 942195-91-7 |

| Molecular Formula | C₉H₆F₂O₂ | C₉H₈F₂O₂ |

| Appearance | White to pale yellow solid | White to off-white powder |

| Molecular Weight | 184.14 g/mol | 186.15 g/mol |

Hazard Identification & Risk Assessment

While the chroman ring is relatively stable, the fluorinated substitution pattern introduces specific risks, particularly regarding combustion byproducts and metabolic activity.[1]

GHS Classification (Harmonized)

The following data represents the aggregate safety profile for 5,7-difluorochroman derivatives.

| Hazard Class | Category | Hazard Statement (H-Code) | Description |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation. |

Signal Word: WARNING

Critical Structural Alerts

-

Fluorine Content: In the event of a fire, thermal decomposition will release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . Standard ABC fire extinguishers are insufficient for neutralizing the toxic fallout; responders must wear full chemical-resistant gear.

-

Benzylic Oxidation: The C4 position is prone to oxidation. While the 4-one is stable, the unfunctionalized chroman core can slowly auto-oxidize to peroxides if stored improperly over long periods.[1]

Safe Handling Protocols

Engineering Controls

-

Primary Containment: All handling of solid powder must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of >100 fpm.

-

Static Control: Fluorinated organic powders can be highly electrostatic. Use anti-static weighing boats and ground all metal spatulas/equipment to prevent dust explosions or dispersal.

Personal Protective Equipment (PPE) Matrix

The introduction of fluorine atoms alters the polarity and permeation rates of the molecule compared to standard chromans.

-

Hand Protection:

-

Standard Handling: Nitrile rubber gloves (minimum thickness 0.11 mm, breakthrough time >480 min).

-

Solution Phase (DCM/THF): Double-gloving is required. Inner layer: Polyethylene/EVAL laminate; Outer layer: Nitrile.

-

-

Respiratory Protection:

-

If handling outside a hood (not recommended) or during spill cleanup, use a NIOSH-approved N95 (US) or P2 (EU) particulate respirator.

-

-

Eye Protection: Chemical safety goggles. Face shields are mandatory during synthesis reactions involving strong acids (e.g., Friedel-Crafts cyclization).[1]

DOT Diagram: Risk Assessment Workflow

The following logic gate ensures safe handling decisions based on the physical state of the reagent.

Caption: Decision logic for handling fluorinated chroman intermediates, emphasizing the critical divergence for solid vs. solution states and the universal risk of HF generation during combustion.

Synthesis & Reactivity Profile

Understanding the synthesis provides context for impurity profiles and reactivity. The primary route to 5,7-difluorochroman-4-one involves an intramolecular Friedel-Crafts acylation.[1]

Synthesis Pathway[5][6]

-

Precursor: 3-(3,5-difluorophenoxy)propionic acid.[3]

-

Reagent: Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

-

Conditions: Heating at 50°C followed by ice-water quenching.

-

Impurities: Uncyclized acid, positional isomers (rare due to fluorine directing effects).

Stability Data

-

Hydrolysis: Stable in aqueous buffers at pH 2–9.

-

Oxidation: The C4 ketone is stable. The C4 alcohol (if chiral) must be protected from strong oxidants to prevent reversion to the ketone or over-oxidation.

-

Thermal: Stable up to ~280°C (Boiling Point), but prolonged heating above 150°C without solvent should be avoided to prevent polymerization.

DOT Diagram: Synthesis & Metabolic Relevance

This diagram illustrates the transformation of the scaffold into the bioactive drug Tegoprazan, highlighting the handling checkpoints.

Caption: Synthetic flow from raw materials to the active pharmaceutical ingredient (Tegoprazan), identifying the specific CAS-registered intermediates handled by researchers.[1]

Emergency Response Protocols

Accidental Release Measures

-

Evacuation: If >10g of dry powder is aerosolized, evacuate the lab immediately.

-

PPE for Cleanup: Wear a Tyvek suit, nitrile gloves, and a full-face respirator with P100 cartridges.[1]

-

Neutralization:

-

Solids: Sweep up gently to avoid dust generation. Place in a hazardous waste container labeled "Toxic Organic Solid."

-

Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

-

Fire Fighting Measures[1][8]

-

Extinguishing Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1]

-

Specific Hazards: Combustion produces Hydrogen Fluoride (HF) .

-

Action: Firefighters must use Self-Contained Breathing Apparatus (SCBA).[4] Water spray may be used to cool containers but contain the runoff, as it will be acidic (HF) and toxic to aquatic life.

Storage & Disposal

-

Storage Conditions: Store in a cool, dry place (2–8°C recommended for the alcohol; Room Temp for the ketone). Keep container tightly closed. Store away from strong oxidizing agents and strong bases.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber . The scrubber is mandatory to neutralize HF emissions.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 5,7-Difluorochroman-4-one. Merck KGaA. Link

-

PubChem. (2025).[2] Compound Summary: 5,7-Difluorochroman-4-one (CID 46835427).[1][5] National Center for Biotechnology Information. Link

-

ChemScene. (2024).[4] Product Safety: (S)-5,7-Difluorochroman-4-ol. ChemScene LLC.[3] Link

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol.[1] Link

-

Han, M. S., et al. (2018). "Process for the preparation of Tegoprazan." United States Patent US10131668B2. Link

Sources

- 1. watson-int.com [watson-int.com]

- 2. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | C9H8F2O2 | CID 64985321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Bioisosterism of 5,7-Difluorochroman in Modern Medicinal Chemistry: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Introduction: The Chroman Scaffold and the "Fluorine Effect"

In medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is widely recognized as a privileged scaffold, forming the core of numerous biologically active compounds. However, native unsubstituted chromans often suffer from rapid oxidative metabolism and suboptimal lipophilicity. To overcome these pharmacokinetic liabilities, medicinal chemists leverage the "fluorine effect"—incorporating fluorine atoms at the 5 and 7 positions to fundamentally alter the molecule's physicochemical properties[1].

Because the van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å), the 5,7-difluorochroman moiety acts as an ideal bioisostere[1]. It fits seamlessly into established receptor binding pockets while imposing minimal steric penalty, all while providing superior metabolic resistance and electronic modulation[1].

Mechanistic Insights: Bioisosteric Rationale

The bioisosteric replacement of a standard phenyl or unsubstituted chroman ring with a 5,7-difluorochroman system achieves three critical objectives in lead optimization:

-

Metabolic Shielding: The exceptionally strong C(sp²)–F bond (~552 kJ/mol) resists homolytic cleavage. By occupying the electron-rich 5 and 7 positions on the aromatic ring, the fluorine atoms effectively block cytochrome P450-mediated aromatic hydroxylation, extending the drug's metabolic half-life[1].

-

Lipophilicity and Permeability: Fluorination increases the partition coefficient (LogP). For instance, 5,7-difluorochroman-4-ol exhibits an XLogP3 of 1.4, optimizing its partitioning into lipid bilayers and enhancing cellular permeability[2].

-

pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms decreases the electron density of the adjacent aromatic ring and the ether oxygen[3]. In complex molecules, this inductive effect propagates through the scaffold to lower the pKa of distant basic amines. This is a critical feature for drugs that must remain stable in highly acidic environments, such as the gastric canaliculi[3].

Case Study: Tegoprazan and Target Modulation

The most prominent clinical application of the 5,7-difluorochroman bioisostere is found in Tegoprazan , a first-in-class Potassium-Competitive Acid Blocker (P-CAB) developed for the treatment of acid-related gastrointestinal diseases[4].

Unlike traditional proton pump inhibitors (PPIs) that require acidic activation to form covalent disulfide bonds, Tegoprazan utilizes the3 to reversibly and competitively bind to the potassium binding site of the gastric H+/K+-ATPase[3]. The difluorinated aromatic ring provides the exact electronic and steric complement to the hydrophobic pocket of the ATPase, ensuring a prolonged residence time and a potent IC50 ranging from 0.29 to 0.52 μM[4].

Diagram 1: Mechanism of action for P-CABs utilizing the 5,7-difluorochroman bioisostere.

Quantitative Physicochemical Profiling

To illustrate the bioisosteric advantages, the table below summarizes the core physicochemical data of the key building block, 5,7-difluorochroman-4-ol, alongside the final API Tegoprazan. These properties dictate the pharmacokinetic behavior of the downstream therapeutic.

| Property | 5,7-Difluorochroman-4-ol | Tegoprazan (API) |

| Molecular Formula | C9H8F2O2[2] | C20H19F2N3O3[5] |

| Molecular Weight | 186.15 g/mol [2] | 387.38 g/mol [5] |

| XLogP3 (Lipophilicity) | 1.4[2] | ~2.8 (Computed) |

| Topological Polar Surface Area | 29.5 Ų[2] | 73.6 Ų (Computed) |

| H-Bond Donors / Acceptors | 1 / 2[2] | 1 / 5 |

| Primary Target | N/A (Intermediate) | Gastric H+/K+-ATPase[4] |

| Target Affinity (IC50) | N/A | 0.29 - 0.52 μM[4] |

Experimental Methodologies: Asymmetric Synthesis of (R)-5,7-Difluorochroman-4-ol

As a Senior Application Scientist, I must emphasize that the synthesis of this chiral building block must be rigorously controlled. The (S)-configuration of the 4-oxy linkage in Tegoprazan is derived from (R)-5,7-difluorochroman-4-ol . Inversion or racemization at the C4 stereocenter leads to a precipitous drop in target affinity[6].

The following self-validating protocol details the field-proven asymmetric synthesis of (R)-5,7-difluorochroman-4-ol from 3,5-difluorophenol.

Diagram 2: Experimental workflow for the asymmetric synthesis of (R)-5,7-Difluorochroman-4-ol.

Step-by-Step Protocol

1. Ketone Precursor Synthesis & Validation

-

Procedure: React 3,5-difluorophenol with 3-bromopropanoic acid under basic conditions to achieve O-alkylation. Follow this with intramolecular Friedel-Crafts acylation to yield the prochiral ketone, 5,7-difluorochroman-4-one[6].

-

Self-Validation: Before proceeding, the intermediate must present a sharp melting point of 67-69 °C. ¹H NMR must confirm the disappearance of the phenolic OH and the presence of the characteristic C2 and C3 methylene triplets at ~4.57 ppm and ~2.77 ppm, respectively[6].

2. Asymmetric Reduction (CBS Method)

-

Causality: A Corey-Bakshi-Shibata (CBS) reduction or Ruthenium-catalyzed asymmetric transfer hydrogenation is strictly required. Standard NaBH4 reduction yields a racemic mixture, necessitating costly chiral resolution[6].

-

Procedure: In a rigorously dried Schlenk flask under an inert N2 atmosphere, dissolve the validated 5,7-difluorochroman-4-one (1.0 eq) in anhydrous THF. Add the (R)-Me-CBS catalyst (0.1 eq).

-

Critical Parameter: Cool the system to 0-5 °C. Strict temperature control is critical; higher temperatures increase the rate of the uncatalyzed background reduction, degrading the enantiomeric excess. Slowly add a solution of borane-THF complex (1.2 eq) dropwise over 2 hours.

3. Quenching and Workup

-

Procedure: Once TLC indicates complete consumption of the ketone, carefully quench the reaction by adding 1N HCl dropwise at 0 °C[6].

-

Causality: The acidic quench serves a dual purpose: it safely neutralizes the residual borane species (releasing H2 gas—ensure proper ventilation) and breaks the boron-alkoxide complex to liberate the free chiral alcohol.

4. Extraction and Purification

-

Procedure: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[6]. Purify via recrystallization using a Hexane/Ethyl Acetate (5:1) gradient to afford highly pure (R)-5,7-difluorochroman-4-ol.

Conclusion

The integration of the 5,7-difluorochroman scaffold represents a masterclass in applied bioisosterism. By carefully balancing steric mimicry with profound electronic and metabolic modulation, this moiety has enabled the development of next-generation therapeutics like Tegoprazan. Mastery of its stereoselective synthesis and physicochemical profiling remains a critical competency for modern medicinal chemists aiming to optimize lead compounds against challenging biological targets.

References

- National Center for Biotechnology Information.

- PubMed (NIH).

- U.S. Food and Drug Administration (FDA).

- A Practical Green Synthesis of (R)

- National Center for Biotechnology Information.

- Benchchem Technical Support.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5,7-Difluorochroman-4-ol | C9H8F2O2 | CID 53427514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tegoprazan | C20H19F2N3O3 | CID 23582846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Reagents and Synthetic Strategies for the Preparation of 5,7-Difluorochroman Derivatives

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, reagent selection, and self-validating protocols for the synthesis of 5,7-difluorochroman-4-one and its chiral reduction to (R)-5,7-difluorochroman-4-ol.

Mechanistic Rationale & Pathway Overview

The 5,7-difluorochroman scaffold, specifically in its chiral (R)-5,7-difluorochroman-4-ol form, is a privileged structural motif in modern pharmacology. It serves as the critical chiral building block for Tegoprazan , a highly potent potassium-competitive acid blocker (P-CAB) utilized in the treatment of gastroesophageal reflux disease and other acid-related disorders[1][2].

The preparation of this scaffold requires strict control over both regioselectivity during the chroman ring formation and stereoselectivity during the ketone reduction. The synthesis is fundamentally divided into two phases:

-

Core Scaffold Construction: The synthesis of 5,7-difluorochroman-4-one from 3,5-difluorophenol.

-

Asymmetric Reduction: The stereoselective conversion of the prochiral ketone to the (R)-alcohol using transition-metal catalysis or biocatalytic kinetic resolution.

Caption: Synthetic pathway from 3,5-difluorophenol to (R)-5,7-difluorochroman-4-ol.

Reagent Causality in Core Scaffold Synthesis

The synthesis of 5,7-difluorochroman-4-one typically begins with the O-alkylation of 3,5-difluorophenol with a propanoic acid derivative, yielding 3-(3,5-difluorophenoxy)propanoic acid[3].

Cyclization Reagent: Concentrated Sulfuric Acid (H₂SO₄)

-

Causality: The intramolecular Friedel-Crafts-type acylation requires a strong Brønsted acid to protonate the carboxylic acid, generating an electrophilic acylium ion intermediate. Concentrated H₂SO₄ acts as both the solvent and the catalyst[3]. The strongly acidic environment drives the cyclization onto the electron-rich aromatic ring (activated by the ether oxygen, despite the deactivating nature of the fluorine atoms), forming the fused chromanone bicyclic system.

Asymmetric Reduction Strategies

The conversion of 5,7-difluorochroman-4-one to (R)-5,7-difluorochroman-4-ol is the most critical quality-determining step. Two primary methodologies are preferred in process chemistry:

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

-

Reagents: RuCl(p-cymene)[(R,R)-Ts-DPEN], Formic Acid (HCOOH), Triethylamine (Et₃N).

-

Causality: Formic acid serves as a safe, liquid hydride donor. Triethylamine buffers the system, preventing the acidic degradation of the catalyst and facilitating the formation of the active ruthenium-hydride species. The chiral DPEN ligand creates a rigid, sterically demanding pocket that locks the prochiral ketone into a single trajectory for hydride attack, ensuring exceptional enantiomeric excess (>99% ee)[4].

Chemoenzymatic Kinetic Resolution

-

Reagents: Sodium Borohydride (NaBH₄), Novozym 435 (immobilized Candida antarctica lipase B), Vinyl Acetate.

-

Causality: NaBH₄ provides a rapid, unselective reduction to the racemic alcohol[5]. Novozym 435 is then introduced to selectively acetylate the (R)-enantiomer. Vinyl acetate is chosen as the acyl donor because its byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the transesterification irreversible and driving the reaction to completion[1][2].

Caption: Chemoenzymatic kinetic resolution workflow using Novozym 435.

Quantitative Data: Comparison of Reduction Methods

| Method | Primary Reagents | Yield (%) | Enantiomeric Purity (ee) | Scalability / Notes |

| Ru-Catalyzed ATH | RuCl(p-cymene)[(R,R)-Ts-DPEN], HCOOH, Et₃N | ~91% | >99.9% | High. Direct conversion, highly efficient, but requires heavy metal scavenging[4]. |

| CBS Reduction | (R)-Me-CBS, Borane-THF | ~58-85% | 86-99% | Moderate. Requires strict anhydrous conditions; lower initial ee often requires recrystallization[5]. |

| Chemoenzymatic | NaBH₄, Novozym 435, Vinyl Acetate | ~45% (from racemate) | >99.2% | High. Green chemistry approach, avoids toxic metals, but theoretical yield is capped at 50% without recycling[2]. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) must be met before proceeding to subsequent steps to guarantee structural and stereochemical integrity.

Protocol A: Preparation of 5,7-Difluorochroman-4-one

Objective: Acid-catalyzed cyclization of 3-(3,5-difluorophenoxy)propanoic acid.

-

System Setup: Equip a jacketed reactor with a mechanical stirrer and an internal temperature probe. Add 60 mL of concentrated sulfuric acid (H₂SO₄) and heat to 50 °C[3].

-

Substrate Addition: Slowly add 20.0 g (99 mmol) of 3-(3,5-difluorophenoxy)propanoic acid in small batches to prevent localized exotherms.

-

Reaction: Stir the yellow-green solution continuously at 50 °C for 1.5 hours[3].

-

Self-Validation (IPC 1): Pull a 0.1 mL aliquot, quench in ice water, extract with EtOAc, and analyze via HPLC. Proceed only when starting material is <1.0%.

-

-

Quenching & Isolation: Cool the mixture to room temperature. Slowly pour the acidic solution into 800 mL of vigorously stirred ice water. Allow to stand for 1 hour to ensure complete precipitation.

-

Filtration: Collect the colorless precipitate via vacuum filtration. Wash extensively with cold water until the filtrate reaches pH > 5.

-

Drying: Dry the solid over phosphorus pentoxide (P₂O₅) under a vacuum to yield ~15.69 g (86% yield) of 5,7-difluorochroman-4-one[3].

Protocol B: Ruthenium-Catalyzed ATH to (R)-5,7-Difluorochroman-4-ol

Objective: Stereoselective reduction of the chromanone utilizing dynamic kinetic control.

-

Catalyst Activation: To a dry, nitrogen-purged reactor, add 30 g of triethylamine and cool to -10 °C. Slowly add 27 g of formic acid, maintaining the internal temperature strictly below 10 °C to avoid violent outgassing[4].

-

Catalyst Loading: Add 56 mg of the ruthenium catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] to the buffer mixture[4].

-

Substrate Addition: Dissolve 33 g of 5,7-difluorochroman-4-one in 87 g of anhydrous tetrahydrofuran (THF). Add this solution to the reactor, keeping the temperature below 10 °C[4].

-

Reduction: Warm the reaction to 40 °C and stir.

-

Self-Validation (IPC 2): Monitor by chiral HPLC. The reaction is self-validating when conversion is >99% and the (R)-enantiomer peak represents >99.5% of the product area.

-

-

Workup: Cool to room temperature. Add 293 g of ethyl acetate and 163 g of purified water. Stir for 15 minutes, then allow phase separation[4].

-

Crystallization: Separate the organic layer and concentrate under reduced pressure (<40 °C). Add 222 g of heptane to the residue and stir at 25 °C to induce precipitation. Filter and dry under vacuum at 40 °C to afford the pure (R)-alcohol (Yield: ~91%, 100% ee)[4].

Protocol C: Chemoenzymatic Kinetic Resolution (Green Alternative)

Objective: Lipase-mediated resolution of racemic 5,7-difluorochroman-4-ol.

-

Racemic Reduction: Dissolve 5,7-difluorochroman-4-one in methanol at 0 °C. Add NaBH₄ portion-wise until complete reduction is achieved (monitor by TLC). Quench with water, extract with EtOAc, and concentrate to yield the racemic alcohol[1][5].

-

Enzymatic Acylation: Dissolve the racemic alcohol in methyl tert-butyl ether (MTBE). Add 1.5 equivalents of vinyl acetate and the biocatalyst, Novozym 435[1][2].

-

Kinetic Resolution: Stir at room temperature.

-

Self-Validation (IPC 3 - Critical): Monitor strictly via chiral HPLC. Stop the reaction at exactly 50% conversion. Over-conversion will result in the acylation of the (S)-enantiomer, degrading the ee% of the final product[1].

-

-

Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-acetate via silica gel column chromatography[1].

-

Hydrolysis: Dissolve the isolated (R)-acetate in a MeOH/H₂O mixture. Add NaOH and stir at room temperature until hydrolysis is complete. Extract and concentrate to yield pure (R)-5,7-difluorochroman-4-ol[1].

References

-

A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan Taylor & Francis (Organic Preparations and Procedures International, 2024)[Link]

-

Novel method for preparing chromanol derivative (KR101894091B1) Patsnap Eureka [Link]

-

Tegoprazan - New Drug Approvals New Drug Approvals [Link]

Sources

Application Note: Precision Synthesis of 5,7-Difluorochroman via Friedel-Crafts Cyclization

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It prioritizes robust, scalable, and modern methodologies over historical but hazardous routes.

Executive Summary & Strategic Analysis

The synthesis of 5,7-difluorochroman presents a specific regiochemical and electronic challenge. The presence of two electron-withdrawing fluorine atoms on the phenolic ring significantly deactivates the nucleus toward Electrophilic Aromatic Substitution (EAS), the fundamental mechanism of Friedel-Crafts cyclization.

While direct alkylation (using 1,3-dihalopropanes) is theoretically possible, it frequently suffers from intermolecular polymerization and poor regiocontrol. Therefore, the Acylation-Reduction strategy is the industry "Gold Standard" for this scaffold. This route proceeds via the 5,7-difluorochroman-4-one intermediate, allowing for lower reaction temperatures and precise intramolecular closure.

Synthetic Pathway Overview[1][2]

The recommended workflow involves three distinct stages:

-

Etherification: O-Alkylation of 3,5-difluorophenol.

-

Cyclization: Intramolecular Friedel-Crafts Acylation using Eaton’s Reagent (Modern) or Sulfuric Acid (Classical).

-

Exhaustive Reduction: Ionic hydrogenation of the ketone to the methylene.

Figure 1: Strategic route for 5,7-difluorochroman synthesis highlighting the critical cyclization step.

Critical Mechanistic Insight: The "Deactivation" Problem

In standard chroman synthesis, the oxygen atom activates the ring (ortho/para director). However, in 3,5-difluorophenol, the two fluorine atoms at the meta positions (relative to oxygen) exert a strong inductive withdrawing effect (-I), while offering resonance donation (+R) to the ortho and para positions.

-

The Conflict: The ring is overall electron-deficient compared to phenol.

-

The Solution: Standard Lewis acids (AlCl₃) often complex irreversibly with the oxygen/fluorine lone pairs, requiring stoichiometric loading and harsh heating.

-

The Recommendation: Use Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid) .[1][2] It serves as both solvent and catalyst, providing a "super-acidic" medium that activates the carboxylic acid precursor into a mixed anhydride or acylium ion without the high viscosity and charring associated with Polyphosphoric Acid (PPA).

Detailed Experimental Protocols

Protocol A: Synthesis of Precursor (3-(3,5-difluorophenoxy)propanoic acid)

Prerequisite step to generate the linear chain.

Reagents: 3,5-Difluorophenol (1.0 equiv), 3-Chloropropionic acid (1.2 equiv), NaOH (2.5 equiv), Water.

-

Dissolution: Dissolve 3,5-difluorophenol in aqueous NaOH (10% w/v) in a round-bottom flask.

-

Addition: Slowly add 3-chloropropionic acid. Ensure the pH remains >10; add supplemental NaOH if necessary.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring by HPLC should show consumption of phenol.

-

Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH ~1. The product typically precipitates as a white solid.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Quality Check: Purity should be >95% by HPLC before proceeding.

-

Protocol B: Intramolecular Cyclization (The Critical Step)

We present two methods. Method 1 is the modern, preferred approach for purity and ease of handling. Method 2 is a robust, cost-effective alternative for bulk scale.

Method 1: Cyclization via Eaton’s Reagent (Recommended)

Rationale: Eaton’s reagent operates at lower temperatures than PPA, reducing the risk of defluorination or tar formation.

Reagents:

-

3-(3,5-difluorophenoxy)propanoic acid (20.0 g, 99 mmol)[3]

-

Eaton’s Reagent (100 mL) [P₂O₅ in MsOH]

Procedure:

-

Setup: Charge a dry flask with Eaton’s Reagent. Heat to 40°C under Nitrogen.

-

Addition: Add the carboxylic acid precursor portion-wise over 30 minutes. Exothermic reaction – monitor internal temperature.

-

Reaction: Stir at 40–50°C for 2–3 hours.

-

Note: Do not exceed 60°C. Higher temperatures increase the formation of regioisomeric byproducts.

-

-

Quench: Cool the mixture to 10°C. Pour slowly onto 500 g of crushed ice/water with vigorous stirring.

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

-

Wash: Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Drying: Dry over MgSO₄ and concentrate.

-

Result: 5,7-difluorochroman-4-one. Expect a solid/oil which may crystallize upon standing.

Method 2: Cyclization via Concentrated Sulfuric Acid (High Throughput)

Rationale: Based on industrial precedents for fluorinated aromatics [1].

Procedure:

-

Dissolution: Place 60 mL of conc. H₂SO₄ in a flask. Heat to 50°C.

-

Addition: Add 20.0 g of precursor acid in batches.

-

Reaction: Stir at 50°C for 1.5 hours. The solution will turn yellow-green.

-

Quench: Pour into 800 mL ice water.

-

Isolation: Filter the colorless precipitate.

-

Yield: Historically reported ~86% yield [1].

Protocol C: Exhaustive Reduction to 5,7-Difluorochroman

Rationale: Standard Wolff-Kishner (Hydrazine/KOH) conditions are dangerous for this substrate. The high temperature and strong base can cause Nucleophilic Aromatic Substitution (SNAr), displacing the fluorine atoms. Ionic Hydrogenation is the safest, high-yield method.

Reagents:

-

5,7-Difluorochroman-4-one (10 mmol)[4]

-

Triethylsilane (Et₃SiH) (2.5 equiv)

Procedure:

-

Dissolution: Dissolve the ketone in neat TFA (approx. 5–10 volumes) at 0°C.

-

Addition: Add Triethylsilane dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Remove excess TFA under reduced pressure (rotary evaporator).

-

Neutralization: Dissolve residue in DCM, wash carefully with Sat. NaHCO₃.

-

Purification: Flash chromatography (Hexanes/EtOAc) or distillation if liquid.

Process Control & Data Analysis

Reaction Monitoring Parameters

| Parameter | Method | Target / Specification |

| Precursor Conversion | HPLC (UV 254 nm) | >98% (Area %) |

| Cyclization Temp | Internal Probe | 45°C ± 5°C (Strict control) |

| Quench pH | pH Strip/Meter | Neutralize acid completely during workup |

| Product Identity | 1H NMR | Disappearance of C=O signal; appearance of CH2 |

Troubleshooting "The Black Tar"

In Friedel-Crafts reactions, "tar" is polymerized phenolic material.

-

Cause: Reaction temperature too high or local hot-spots during addition.

-

Fix: Use Eaton's reagent (lower viscosity allows better heat transfer) and strictly control addition rate.

-

Cause: Wet reagents. P₂O₅ hydrolyzes violently.

-

Fix: Ensure precursor acid is thoroughly dried (vacuum oven with P₂O₅ dessicant) before cyclization.

Safety Validation (Self-Validating Protocol)

-

HF Warning: While the C-F bond is generally stable, strongly acidic conditions at >100°C can liberate trace HF. Always use borosilicate glassware and check for etching.

-

Exotherm Control: The addition of the acid to Eaton's reagent or H₂SO₄ is exothermic. The protocol requires portion-wise addition to validate that cooling capacity matches heat generation.

References

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Organic Syntheses. (2010). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization Using Eaton's Reagent. Organic Syntheses, 87, 193-200. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. イートン試薬 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

Application Note: Functionalization of the 5,7-Difluorochroman Ring System

This Application Note is designed for research scientists and medicinal chemists requiring high-precision protocols for the synthesis and functionalization of the 5,7-difluorochroman scaffold.

Abstract & Strategic Value

The 5,7-difluorochroman scaffold is a privileged substructure in medicinal chemistry, notably serving as the core pharmacophore in potassium-competitive acid blockers (P-CABs) like Tegoprazan . The incorporation of fluorine atoms at the C5 and C7 positions modulates the pKa of the chroman ring, enhances metabolic stability by blocking oxidation-prone sites, and alters the lipophilicity profile (logP).

However, the electronic "push-pull" dynamic between the electron-donating ether oxygen (C1) and the electron-withdrawing fluorine atoms creates a complex regiochemical landscape. This guide provides validated protocols for:

-

De Novo Scaffold Synthesis: Constructing the ring from 3,5-difluorophenol.

-

C4-Stereoselective Functionalization: Accessing the chiral alcohol (Tegoprazan intermediate).

-

Regioselective Aromatic Functionalization: Targeting the C6 vs. C8 positions via mechanistic control.

Structural Analysis & Regioselectivity Map

Before initiating synthesis, it is critical to understand the electronic map of the scaffold.

-

C4 (Ketone/Methylene): The primary site for redox manipulation.

-

C6 (The "Fluorine Sandwich"): Located between F(5) and F(7). This position is electronically unique—it is Para to the activating Oxygen (C1) and flanked by two withdrawing groups.

-

Reactivity: High acidity (pKa ~25-30) makes it the kinetic "hotspot" for Lithiation (DoM) and Electrophilic Aromatic Substitution (EAS).

-

-

C8 (Ortho-Ether): Located between Oxygen (C1) and F(7).

-

Reactivity: Typically the site of chelation-controlled lithiation, but often outcompeted by the acidity of C6 in this specific difluoro-system.

-

Figure 1: Regiochemical heatmap of the 5,7-difluorochroman system. C6 is the primary site for aromatic functionalization due to the synergistic directing effects of the C1-Oxygen (Para) and C5/C7-Fluorines (Ortho).

Core Protocol 1: De Novo Scaffold Synthesis